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Introduction:

Plasmid shuffling is a powerful genetic technique extensively utilized in the yeast

Saccharomyces cerevisiae to study the function of essential genes and to analyze the effects

of specific mutations.[1][2][3] This method relies on the counter-selection of the URA3 gene

product, orotidine-5'-phosphate (OMP) decarboxylase, using 5-fluoroorotic acid (5-FOA).[4][5]

Yeast cells containing a functional URA3 gene can synthesize their own uracil and thus grow

on media lacking it. However, the URA3 enzyme also converts 5-FOA into the toxic compound

5-fluorouracil (5-FU), leading to cell death.[5][6] This characteristic allows for both positive

selection for the URA3 gene (on media lacking uracil) and negative selection against it (on

media containing 5-FOA).[2]

The plasmid shuffling procedure involves maintaining cell viability with a "cover" plasmid

carrying an essential gene and the URA3 marker. A second plasmid, carrying a mutated

version of the essential gene and a different selectable marker, is then introduced.[2][3]

Subsequent growth on 5-FOA-containing medium selects for cells that have lost the original

URA3-marked "cover" plasmid, thereby leaving the cells dependent on the function of the

mutated gene on the second plasmid.[1][2] This allows for the systematic analysis of gene

function.

The concentration of 5-FOA is a critical parameter for successful plasmid shuffling. An optimal

concentration ensures efficient killing of cells with the URA3 plasmid while allowing for the
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healthy growth of cells that have successfully "shuffled" to the new plasmid. While the standard

concentration is often cited as 1 g/L, the optimal concentration can vary depending on the

yeast strain and specific experimental conditions.[7][8]

Data Presentation
The following tables summarize the key quantitative data for media composition and

recommended 5-FOA concentrations for plasmid shuffling.

Table 1: Composition of Synthetic Complete (SC) Medium with 5-FOA

Component
Stock
Concentration

Final
Concentration

Purpose

Yeast Nitrogen Base

(w/o amino acids &

ammonium sulfate)

- 6.7 g/L

Provides essential

vitamins and minerals.

[6][9]

Ammonium Sulfate - 5 g/L Nitrogen source.[5]

Dextrose (Glucose) 20% (w/v) 2% (w/v) Carbon source.[2]

Appropriate Amino

Acid Drop-out Mix
- As required

Provides necessary

amino acids, lacking

uracil for initial

selection.[10]

Uracil 2 g/L (100x) 20-50 mg/L

Essential for the

growth of ura3⁻

strains on 5-FOA

plates.[2][5][10]

5-Fluoroorotic Acid (5-

FOA)
100 mg/mL in DMSO 1 g/L (0.1% w/v)

The selective agent.

[2][11]

Agar - 20 g/L
Solidifying agent for

plates.[2]

Table 2: Recommended 5-FOA Concentrations for Various Applications
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Application
Recommended 5-FOA
Concentration

Reference(s)

General Plasmid Shuffling /

Curing
1 g/L (0.1% w/v) [8][11]

Selection of Deletions/Point

Mutations
1.5 g/L (0.15% w/v) [8]

General Counter-selection of

URA3
0.3 to 1.0 g/L [8]

Lowering Background (with

specific vectors)
1 mg/mL [11]

When using Proline as a

nitrogen source

Up to 40-fold less than

standard
[10]

Range for optimization 0.05% to 0.2% (w/v) [7]

Experimental Protocols
The following protocols provide detailed methodologies for preparing 5-FOA plates and

performing a plasmid shuffle.

Protocol 1: Preparation of 5-FOA Selection Plates
This protocol describes the preparation of 1 liter of synthetic complete (SC) medium containing

5-FOA.

Materials:

Yeast Nitrogen Base (without amino acids and ammonium sulfate)

Ammonium Sulfate

Dextrose (Glucose)

Appropriate amino acid drop-out mix
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Uracil

5-Fluoroorotic Acid (5-FOA) powder or a 100X stock solution in DMSO (100 mg/mL)[4][12]

Agar

Sterile distilled water

Autoclave

Sterile petri dishes

Stir plate and stir bar

Procedure:

Prepare the Base Medium: In a 2 L flask, dissolve 6.7 g of Yeast Nitrogen Base (without

amino acids and ammonium sulfate), 5 g of ammonium sulfate, and the appropriate amount

of the amino acid drop-out mix in 900 mL of sterile distilled water.[5]

Add 20 g of agar to the solution.[2]

Add a magnetic stir bar and autoclave for 20 minutes at 121°C.

Cool the Medium: After autoclaving, place the flask in a 55-60°C water bath to cool. It is

crucial not to add the 5-FOA when the medium is too hot, as it can cause degradation.[4][5]

Prepare the 5-FOA/Uracil Solution:

Using 5-FOA Powder: In a separate sterile container, dissolve 1 g of 5-FOA powder and

50 mg of uracil in 100 mL of sterile water.[10] Gentle heating may be necessary to fully

dissolve the 5-FOA.[4][10] Filter-sterilize this solution using a 0.2 µm filter.[10]

Using 100X 5-FOA Stock: Aseptically add 10 mL of a 100 mg/mL 5-FOA stock solution in

DMSO and a sterile solution of uracil (to a final concentration of 50 mg/L) to the cooled

medium.[4]
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Combine and Pour: Aseptically add the sterilized 5-FOA/uracil solution to the cooled agar

medium. Mix gently but thoroughly to ensure even distribution.[4][6]

Pour approximately 20-25 mL of the medium into sterile petri dishes.[6]

Solidify and Store: Allow the plates to solidify at room temperature. Store the plates at 4°C,

protected from light, as 5-FOA is light-sensitive.[2][5]

Protocol 2: Plasmid Shuffling Procedure
This protocol outlines the steps for performing plasmid shuffling in a yeast strain.

Materials:

Yeast strain carrying a chromosomal deletion of an essential gene, covered by a URA3-

marked plasmid containing the wild-type gene.

A second plasmid carrying a mutant version of the essential gene and a different selectable

marker (e.g., LEU2, TRP1).

YPD medium (Yeast Extract Peptone Dextrose)

SC medium lacking the appropriate nutrient for the new plasmid (e.g., SC-Leu)

5-FOA selection plates (prepared as in Protocol 1)

Standard yeast transformation reagents (e.g., Lithium Acetate, PEG)

Procedure:

Transformation: Transform the yeast strain carrying the URA3-marked "cover" plasmid with

the new plasmid carrying a different selectable marker (e.g., LEU2) using a high-efficiency

yeast transformation protocol.[2]

Selection of Transformants: Plate the transformation mixture onto SC medium lacking the

appropriate nutrient for the new plasmid (e.g., SC-Leu) to select for cells that have taken up

the second plasmid. Incubate at 30°C for 2-3 days until colonies appear.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Preparing_5_FOA_Plates_in_Yeast_Transformation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Preparing_5_FOA_Plates_for_Yeast_Transformation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Preparing_5_FOA_Plates_for_Yeast_Transformation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Plasmid_Shuffling_Using_5_FOA_Selection.pdf
https://www.benchchem.com/pdf/Understanding_5_FOA_Counter_Selection_in_Saccharomyces_cerevisiae_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Plasmid_Shuffling_Using_5_FOA_Selection.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth in Non-Selective Medium: Inoculate a single colony from the transformation plate into

5 mL of rich, non-selective liquid medium (e.g., YPD).[2][8] Grow overnight at 30°C with

shaking. This step allows for the loss of the URA3-marked plasmid.

5-FOA Selection:

The next day, measure the OD600 of the overnight culture.

Prepare several dilutions of the culture (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) in sterile water.[8]

Plate 100-200 µL of each dilution onto 5-FOA selection plates. Also, plate a dilution onto a

rich medium plate (e.g., YPD) to calculate the total number of viable cells.[8]

Incubation: Incubate the 5-FOA plates at 30°C for 3-5 days, or longer if necessary, until

colonies appear.[2]

Verification of Plasmid Loss:

Pick several individual colonies from the 5-FOA plate.

Streak each colony onto three different plates:

A plate selecting for the new plasmid (e.g., SC-Leu).

A plate selecting for the original plasmid (e.g., SC-Ura).

A non-selective plate (e.g., YPD).

Incubate the plates at 30°C for 1-2 days.[2]

Colonies that grow on the plate selecting for the new plasmid and the non-selective plate,

but fail to grow on the plate selecting for the original plasmid, have successfully undergone

plasmid shuffling.[2][5]

Visualizations
Mechanism of 5-FOA Counter-selection
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Start: Yeast strain with
chromosomal gene deletion

(essential_geneΔ)
covered by p(URA3, Essential_Gene_WT)

Transform with
p(LEU2, essential_gene_mutant)

Select on SC-Leu plates

Grow in non-selective
liquid medium (YPD)

to allow loss of URA3 plasmid

Plate on SC + 5-FOA

Incubate at 30°C

Verify plasmid loss by replica plating
on SC-Leu, SC-Ura, and YPD

Result: Yeast strain with
essential_geneΔ

and p(LEU2, essential_gene_mutant)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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